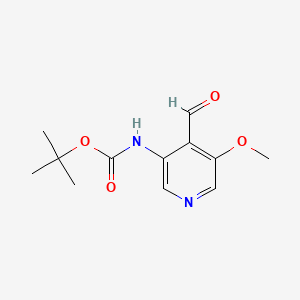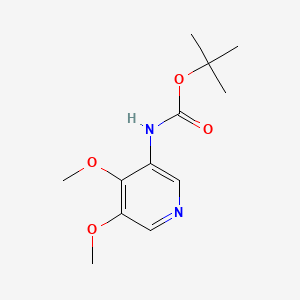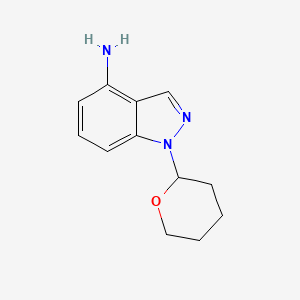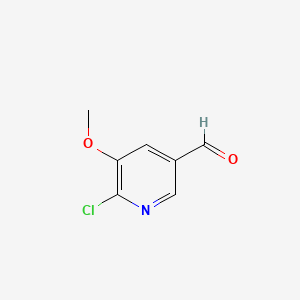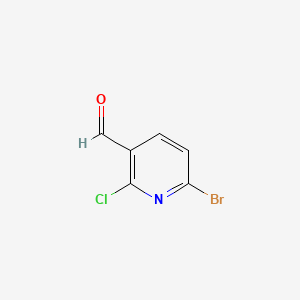
6-Bromo-2-chloronicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloronicotinaldehyde is an organic compound . It is a halogenated heterocycle . The empirical formula is C6H3BrClNO and the molecular weight is 220.45 .
Molecular Structure Analysis
The SMILES string representation of 6-Bromo-2-chloronicotinaldehyde is Clc1nc(Br)ccc1C=O . The InChI representation is 1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .Physical And Chemical Properties Analysis
6-Bromo-2-chloronicotinaldehyde is a solid . Its empirical formula is C6H3BrClNO and its molecular weight is 220.45 . The SMILES string representation is Clc1nc(Br)ccc1C=O and the InChI representation is 1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .Applications De Recherche Scientifique
Photolabile Protecting Groups
6-Bromo-2-chloronicotinaldehyde derivatives have been utilized in the development of photolabile protecting groups for aldehydes and ketones. For instance, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrated effectiveness as a photoremovable protecting group under simulated physiological conditions. This application is pivotal for controlled release mechanisms in chemical syntheses and biological studies, showcasing the compound's utility in creating sensitive and reversible linkages in molecular structures (Lu, Fedoryak, Moister, & Dore, 2003).
Synthesis of Chromene Derivatives
The compound also finds application in the synthesis of chromene derivatives, which hold significant interest due to their broad range of biological activities, including anticancer properties. The synthesis process involves the reaction with triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid, highlighting the versatility and reactivity of 6-Bromo-2-chloronicotinaldehyde in facilitating the formation of complex organic structures with potential therapeutic applications (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Development of Advanced Materials and Catalysts
Research into the structural, vibrational spectra, and photochemistry of 6-Bromopyridine-2-carbaldehyde, a closely related compound, contributes to our understanding of the physicochemical properties of these bromo-substituted aldehydes. Such studies are crucial for their application in supramolecular chemistry, catalysis, and the development of luminescent complexes, potentially extending to the design of new materials and catalysts (Brito, Lopes, Ogruc Ildiz, & Fausto, 2023).
Antimicrobial and Antimalarial Agents
Furthermore, 6-Bromo-2-chloronicotinaldehyde derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. This research area is critical for discovering new drugs and therapeutic agents, showcasing the compound's potential in contributing to the development of novel treatments for infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Safety And Hazards
6-Bromo-2-chloronicotinaldehyde is classified as Acute Tox. 3 Oral . It is combustible and can cause acute toxicity or chronic effects . The safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
6-bromo-2-chloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNHWDBCZRAOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670591 |
Source


|
| Record name | 6-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloronicotinaldehyde | |
CAS RN |
1125410-08-3 |
Source


|
| Record name | 6-Bromo-2-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)


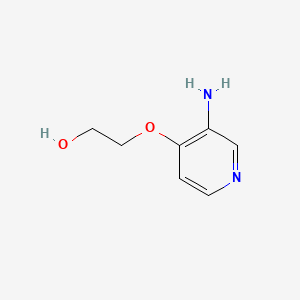
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
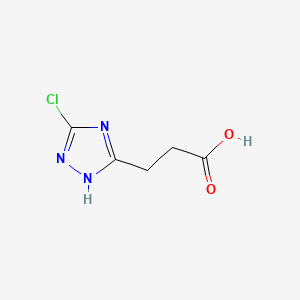
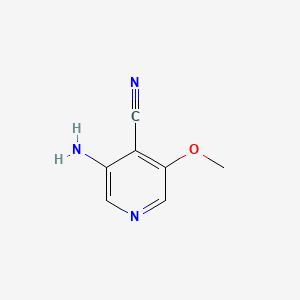
![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)
